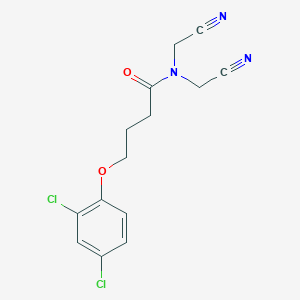
N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide
Vue d'ensemble
Description
N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butanamide backbone with cyanomethyl groups and a dichlorophenoxy moiety, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(2,4-dichlorophenoxy)butanoic acid with cyanomethylating agents under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like dimethylformamide or acetonitrile to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl groups or the dichlorophenoxy moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted compounds with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanoic acid
- N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butylamine
- N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butyl ester
Uniqueness
N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichlorophenoxy moiety provides specific binding properties, while the cyanomethyl groups offer versatility in chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-11-3-4-13(12(16)10-11)21-9-1-2-14(20)19(7-5-17)8-6-18/h3-4,10H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFLFGHKEFBDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)N(CC#N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


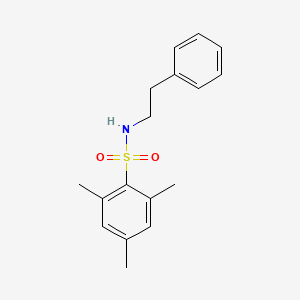
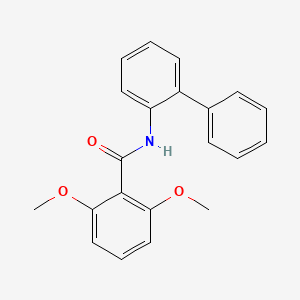
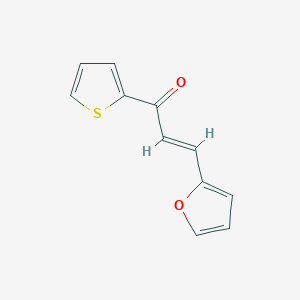
![1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B3844795.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B3844798.png)
![2-[(4-Fluorophenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide](/img/structure/B3844802.png)
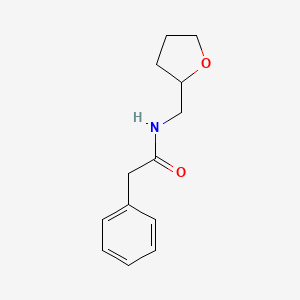
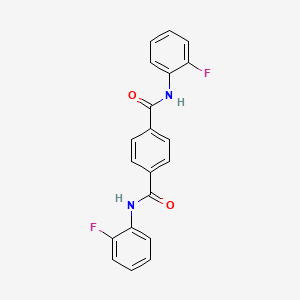
![1-(4-chlorobenzyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3844832.png)
![N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine](/img/structure/B3844835.png)
![N-{[(3-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3844849.png)
![1-{4-[4-(3-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844851.png)

![O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate](/img/structure/B3844878.png)
